molecular formula C5H11NO2 B174532 2-Pyrrolidinemethanol, 3-hydroxy-, (2R,3S)- CAS No. 105017-31-0

2-Pyrrolidinemethanol, 3-hydroxy-, (2R,3S)-

Cat. No. B174532
M. Wt: 117.15 g/mol
InChI Key: TYLFLHPQWQQWRD-UHNVWZDZSA-N
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Description

“2-Pyrrolidinemethanol, 3-hydroxy-, (2R,3S)-” is a chiral building block that is used for the synthesis of chiral organic compounds . It is also used as a chiral auxiliary in asymmetric synthesis and a chiral ligand in asymmetric catalysis .


Synthesis Analysis

This compound is used as a starting material for the synthesis of chiral organic compounds . It plays an important role in this synthesis by providing chirality to the final product .


Molecular Structure Analysis

The molecular structure of “2-Pyrrolidinemethanol, 3-hydroxy-, (2R,3S)-” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound has a molar weight of 117.15 g/mol .


Chemical Reactions Analysis

As a chiral building block, “2-Pyrrolidinemethanol, 3-hydroxy-, (2R,3S)-” is used in the synthesis of various chiral organic compounds . It is also used as a chiral auxiliary in asymmetric synthesis and a chiral ligand in asymmetric catalysis .

Scientific Research Applications

1. Chemical Synthesis and Organic Chemistry

  • Optically Active 3-Hydroxypiperidines Synthesis : Pyrrolidinemethanol derivatives have been used in the synthesis of optically active 3-hydroxypiperidines. This process involves treatment with trifluoroacetic anhydride and Et3N, followed by hydrolysis, yielding good yields and excellent enantiomeric excess (Cossy, Dumas, & Pardo, 1999).
  • Synthesis of Biologically Active Molecules : Pyrrolidin-2-ones and derivatives, structurally similar to 2-Pyrrolidinemethanol, 3-hydroxy-, (2R,3S)-, are considered promising for synthesizing biologically active molecules. These compounds have been used in creating various medicinal molecules with improved biological activity (Rubtsova et al., 2020).

2. Material Science

  • Volumetric Properties in Aqueous Solutions : Research on the volumetric properties of related compounds, such as 2-(hydroxymethyl)piperidine, offers insights into their behavior in aqueous solutions. This data can be crucial for applications in material sciences and formulation development (Kul et al., 2013).

3. Pharmaceutical Research

  • Intermediate in Drug Synthesis : This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients, like (2R,3S)-2-amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, a developmental drug candidate (Goldberg et al., 2015).

4. Analytical Chemistry

  • Molecular Structure Determination : Studies determining the molecular and crystal structure of related compounds provide valuable information for analytical and synthetic chemistry. Such research aids in the understanding of molecular interactions and stability (Percino et al., 2006).

5. Green Chemistry

  • Catalysis and Green Synthesis : Pyridinemethanol derivatives have been used in synthesizing metal-organic frameworks (MOFs), demonstrating the potential of these compounds in catalysis and green chemistry applications (Armaghan et al., 2015).

Future Directions

The future directions of “2-Pyrrolidinemethanol, 3-hydroxy-, (2R,3S)-” could involve its use in the synthesis of more complex chiral organic compounds. Its role as a chiral auxiliary in asymmetric synthesis and a chiral ligand in asymmetric catalysis suggests potential applications in the development of new synthetic methodologies .

properties

IUPAC Name

(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLFLHPQWQQWRD-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@H]1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidinemethanol, 3-hydroxy-, (2R,3S)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidinemethanol, 3-hydroxy-, (2R,3S)-
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2-Pyrrolidinemethanol, 3-hydroxy-, (2R,3S)-
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2-Pyrrolidinemethanol, 3-hydroxy-, (2R,3S)-
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2-Pyrrolidinemethanol, 3-hydroxy-, (2R,3S)-
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2-Pyrrolidinemethanol, 3-hydroxy-, (2R,3S)-
Reactant of Route 6
2-Pyrrolidinemethanol, 3-hydroxy-, (2R,3S)-

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